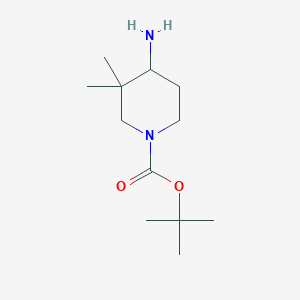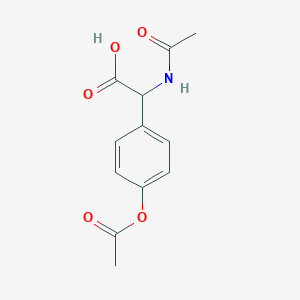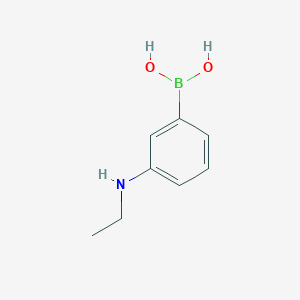
Astrafloxsine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Astrafloksin is a polymethine dye known for its application in various analytical and industrial processes. It is particularly noted for its ability to form ionic associates with various compounds, making it useful in extraction and photometric analysis .
Applications De Recherche Scientifique
Astrafloksin has a wide range of applications in scientific research, including:
Chemistry: Used in the extraction and photometric determination of various compounds, including non-steroidal anti-inflammatory drugs and platinum group metals
Biology: Employed in the study of biological samples due to its ability to form ionic associates with various biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Astrafloksin is synthesized through a series of chemical reactions involving the formation of polymethine chains. The synthesis typically involves the reaction of indole derivatives with aldehydes under acidic conditions to form the polymethine structure . The reaction conditions often require precise control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, Astrafloksin is produced using large-scale chemical reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and solvents to achieve a high yield of the dye. The final product is purified through crystallization and filtration techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Astrafloksin undergoes various chemical reactions, including:
Oxidation: Astrafloksin can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also be reduced, altering its chemical structure and properties.
Substitution: Astrafloksin can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Mécanisme D'action
The mechanism of action of Astrafloksin involves its ability to form ionic associates with various compounds. This interaction is primarily driven by electrostatic forces between the dye and the target molecule. The formation of these ionic associates enhances the solubility and stability of the target compound, facilitating its extraction and analysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylene Blue: Another polymethine dye used in similar applications.
Acridine Yellow: Known for its use in photometric analysis.
Methyl Violet: Utilized in the extraction and determination of various compounds.
Uniqueness of Astrafloksin
Astrafloksin stands out due to its high molar absorption coefficient and its ability to form stable ionic associates with a wide range of compounds. This makes it particularly useful in analytical chemistry and environmental analysis .
Propriétés
Numéro CAS |
6320-14-5 |
|---|---|
Formule moléculaire |
C25H29N2.Cl C25H29ClN2 |
Poids moléculaire |
393.0 g/mol |
Nom IUPAC |
(2E)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride |
InChI |
InChI=1S/C25H29N2.ClH/c1-24(2)18-12-7-9-14-20(18)26(5)22(24)16-11-17-23-25(3,4)19-13-8-10-15-21(19)27(23)6;/h7-17H,1-6H3;1H/q+1;/p-1 |
Clé InChI |
QCGOYKXFFGQDFY-UHFFFAOYSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[Cl-] |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C.[Cl-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[Cl-] |
Key on ui other cas no. |
6320-14-5 |
Pictogrammes |
Acute Toxic; Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1277546.png)









![7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1277576.png)


